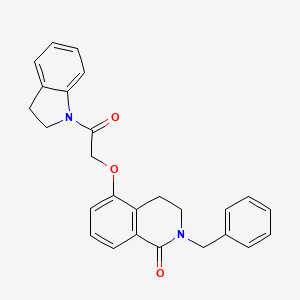

2-benzyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c29-25(28-16-13-20-9-4-5-11-23(20)28)18-31-24-12-6-10-22-21(24)14-15-27(26(22)30)17-19-7-2-1-3-8-19/h1-12H,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOAUXHHXZUTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-benzyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline class, which has garnered attention due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 350.42 g/mol. The structure features an isoquinoline core linked to a benzyl group and an indoline moiety through an ethoxy group.

Research indicates that compounds within the isoquinoline class exhibit various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.

- Protein Arginine Methyltransferase 5 (PRMT5) Inhibition : A study highlighted that similar derivatives demonstrated significant inhibition of PRMT5, which is crucial for the proliferation of cancer cells. This inhibition leads to reduced cell growth and increased apoptosis in cancer cell lines such as Z-138 .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of 2-benzyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Z-138 | 0.45 | PRMT5 inhibition leading to apoptosis |

| MCF-7 | 0.73 | Induction of apoptosis and cell cycle arrest |

| HepG2 | 0.95 | Apoptotic effects confirmed via flow cytometry |

These results suggest that the compound is particularly effective against non-Hodgkin lymphoma (NHL) and breast cancer cells.

Case Studies

- Non-Hodgkin Lymphoma Model : In a xenograft model using Z-138 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth suppression rate exceeding 90% .

- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to the active site of PRMT5, suggesting a strong interaction that may explain its inhibitory effects on cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with four analogs, highlighting substituent variations and their implications:

*Calculated using standard atomic weights.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The indolin-1-yl group in the target compound and its methylbenzyl analog (850907-84-5) is linked to enhanced binding to serotonin or kinase receptors due to planar aromatic interactions .

- Fluorine in 1105193-97-2 reduces oxidative metabolism, extending half-life in vivo .

- Bromine in 850904-18-6 facilitates halogen bonding with protein targets, improving inhibitory potency .

Synthetic Accessibility :

- The one-pot reductive amination/amidation route (as in ) simplifies synthesis for analogs with hydroxy or methoxy substituents.

- Bulkier groups (e.g., bromobenzyl or indolinyl) require additional purification steps, reducing yields.

Solubility: Pyrrolidinyl substituents (e.g., 850904-18-6) improve aqueous solubility via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.